molecular formula C7H10FN3 B13935468 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine

Cat. No.: B13935468
M. Wt: 155.17 g/mol
InChI Key: ROZPTDXECJSCAH-UHFFFAOYSA-N
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Description

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. This method provides high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other pyrimidine derivatives. This fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-fluoropropan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

ROZPTDXECJSCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=N1)N)F

Origin of Product

United States

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